N-(1H-1,3-benzodiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
Description
N-(1H-1,3-Benzodiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked via a carboxamide group to a 1,3-oxazole ring substituted at the 5-position with a 4-methoxyphenyl moiety. This structure combines electron-rich aromatic systems and hydrogen-bonding motifs, making it a candidate for biological interactions, particularly in enzyme inhibition or receptor binding.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-24-12-8-6-11(7-9-12)15-10-19-17(25-15)16(23)22-18-20-13-4-2-3-5-14(13)21-18/h2-10H,1H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXMFNSHLYYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with formic acid or other formylating agents.
Oxazole Ring Formation: The oxazole ring is often formed by the cyclization of α-hydroxy ketones with amides or nitriles under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodiazole and oxazole intermediates with a methoxyphenyl group using reagents like palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalysts, mild temperatures.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, thiolated compounds.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in bioimaging and as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins, enzymes, and nucleic acids, altering their function and activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Characterization :
- Melting points for compounds (e.g., 9a–9e: 160–220°C) suggest higher crystallinity compared to the target compound, which may vary based on substituent polarity .
- IR spectra of the target compound would show peaks for amide C=O (~1650 cm⁻¹) and benzodiazole N-H (~3400 cm⁻¹), aligning with data from and .
Biological Activity
N-(1H-1,3-benzodiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological properties of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17N3O3. Its structure features a benzodiazole moiety and an oxazole ring, which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C16H17N3O3 |
| Molecular Weight | 299.33 g/mol |
| SMILES | COC1=CC=C(C=C1)C2=CC3=C(C=C2)N=C(N3)CCN |
Antimicrobial Activity
Research indicates that compounds containing oxazole and benzodiazole rings exhibit significant antimicrobial properties. A review on oxazole derivatives highlighted their potential as antipathogenic agents, demonstrating efficacy against various gram-positive and gram-negative bacteria as well as fungi .
Case Study:
In a study evaluating the antibacterial activity of oxazole derivatives, several compounds showed comparable or superior activity against resistant strains of bacteria compared to standard antibiotics. Specifically, certain derivatives demonstrated potent activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound could be a candidate for further investigation in antimicrobial therapy .
Antituberculosis Activity
The compound's structural similarity to known antituberculosis agents suggests potential efficacy against Mycobacterium tuberculosis. Studies have shown that oxazole-containing compounds can inhibit the growth of mycobacteria effectively. For instance, derivatives with similar scaffolds have been reported to exhibit strong antitubercular activity .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with oxazole rings often inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial replication.
- Interaction with Biological Receptors : The presence of heteroatoms in the structure allows for effective interaction with biological receptors, enhancing the compound's bioactivity .
Cytotoxicity Studies
Cytotoxicity assessments have shown that while many oxazole derivatives possess antimicrobial properties, they also exhibit varying degrees of cytotoxic effects on human cell lines. For instance, studies on related benzoxazole compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .
Q & A
Basic: What synthetic strategies are effective for preparing N-(1H-1,3-benzodiazol-2-yl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide and its analogs?
Answer:
The compound can be synthesized via multi-step reactions involving condensation, cyclization, and coupling. Key steps include:
- Step 1: Formation of the 1,3-oxazole core via cyclization of substituted benzamide precursors under acidic or catalytic conditions (e.g., POCl₃ or Co(II) acetate) .
- Step 2: Introduction of the 4-methoxyphenyl group at the oxazole C5 position using Suzuki-Miyaura coupling or direct arylation .
- Step 3: Coupling the oxazole-2-carboxylic acid with 1H-1,3-benzodiazol-2-amine via amide bond formation using EDC/HOBt or DCC as coupling agents .
Validation: Confirm purity via HPLC (≥95%) and structural integrity using ¹H/¹³C NMR (e.g., characteristic oxazole C=O at ~160 ppm and benzodiazole NH at ~12 ppm) .
Basic: How should researchers characterize the electronic and steric effects of substituents on biological activity?
Answer:
- Electronic Effects: Use Hammett σ constants to correlate substituent electronic properties (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃) with activity. For example, 4-methoxyphenyl enhances π-stacking in hydrophobic binding pockets .
- Steric Effects: Compare IC₅₀ values of analogs with bulky (e.g., 4-bromophenyl) vs. compact (e.g., 4-fluorophenyl) groups. Molecular docking (AutoDock Vina) can predict steric clashes in target binding sites .
Data Interpretation: Tabulate substituent effects (example):
| Substituent (R) | LogP | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| -OCH₃ | 2.1 | 0.45 | -8.2 |
| -Br | 2.8 | 1.20 | -6.5 |
Advanced: How can X-ray crystallography resolve contradictions in proposed molecular geometries?
Answer:
- Data Collection: Use high-resolution (≤1.0 Å) synchrotron data to resolve bond-length ambiguities (e.g., oxazole C-O vs. C-N distances).
- Refinement: Apply SHELXL for anisotropic displacement parameters and twin refinement if crystals exhibit pseudo-merohedral twinning .
- Validation: Check R-factor convergence (R₁ < 5%) and analyze residual electron density maps (≤0.3 e⁻/ų) to confirm planar oxazole/benzodiazole rings .
Case Study: A Co(II)-catalyzed oxadiazole analog showed unexpected puckering in the 1,3-oxazole ring, resolved via Hirshfeld surface analysis .
Advanced: What methodologies address discrepancies in biological activity between in vitro and in silico models?
Answer:
- In Vitro-In Silico Alignment: Use molecular dynamics (GROMACS) to simulate ligand-protein interactions over 100 ns. Compare RMSD values (<2 Å) with experimental IC₅₀.
- Off-Target Screening: Perform kinase profiling (Eurofins) to identify non-target interactions (e.g., CYP450 inhibition) that reduce efficacy .
- Metabolite Interference: Use LC-MS to detect oxidative metabolites (e.g., demethylation of 4-methoxyphenyl) that alter activity .
Advanced: How can researchers optimize catalytic conditions for large-scale synthesis?
Answer:
- Catalyst Screening: Test transition metals (Co(II), Pd(PPh₃)₄) for cyclization efficiency. Co(II) acetate in DMF at 120°C achieves >80% yield for oxazole formation .
- Solvent Effects: Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. DMF enhances solubility of aryl intermediates .
- Green Chemistry: Replace POCl₃ with polymer-supported reagents (e.g., Amberlyst-15) to reduce waste .
Basic: What assays are suitable for preliminary cytotoxicity evaluation?
Answer:
- Daphnia magna Assay: A cost-effective ecotoxicology model (48-hr LC₅₀) to prioritize compounds for mammalian studies .
- MTT Assay: Use HepG2 or HEK293 cells to measure mitochondrial dysfunction (IC₅₀ < 10 μM suggests high potency) .
Note: Ensure consistency in cell passage number and serum concentration to avoid batch variability.
Advanced: How do protonation states affect ligand-receptor binding dynamics?
Answer:
- pKa Determination: Use potentiometric titration (GLpKa) to identify ionizable groups (e.g., benzodiazole NH, pKa ~4.5).
- Docking Adjustments: Protonate the benzodiazole NH in acidic environments (e.g., lysosomal pH 4.5) to enhance H-bonding with Asp189 in serine proteases .
- Free Energy Calculations: Apply MM-PBSA to compare binding affinities of neutral vs. protonated forms .
Advanced: What strategies validate the absence of polymorphic impurities in crystallized batches?
Answer:
- PXRD: Match experimental diffractograms (e.g., 2θ = 12.5°, 18.7°) with single-crystal predictions (Mercury 4.3) .
- DSC/TGA: Ensure a single endothermic melt peak (ΔH ~150 J/g) and <2% weight loss below 200°C .
- Raman Spectroscopy: Detect polymorph-specific vibrational modes (e.g., C=O stretch at 1680 cm⁻¹ vs. 1700 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
